Cas no 23145-91-7 (1-(3-Chlorobenzyl)piperazine)

1-(3-Chlorobenzyl)piperazine is a chemical compound featuring a piperazine core substituted with a 3-chlorobenzyl group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. The chlorobenzyl moiety enhances reactivity, facilitating further functionalization, while the piperazine ring contributes to favorable binding properties in biologically active molecules. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic synthesis. The compound is typically supplied in high purity, ensuring reliability in experimental and industrial processes. Proper handling and storage are recommended due to its reactivity profile.
1-(3-Chlorobenzyl)piperazine structure
1-(3-Chlorobenzyl)piperazine structure
Product Name:1-(3-Chlorobenzyl)piperazine
CAS No:23145-91-7
MF:C11H15ClN2
MW:210.703201532364
MDL:MFCD02048053
CID:284620
PubChem ID:24883903
Update Time:2025-06-08

1-(3-Chlorobenzyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chlorobenzyl)piperazine hydrochloride
    • 1-(3-Chlorobenzyl)piperazine
    • 1-[(3-chlorophenyl)methyl]piperazine
    • Piperazine,1-[(3-chlorophenyl)methyl]-
    • [(3-chlorophenyl)methyl]piperazine
    • 1-(3-chlorobenzyl)piperazine(SALTDATA: 2HCl 0.5H2O)
    • 3-chlorobenzylpiperazine
    • 4-(3-chlorophenyl)methylpiperazine
    • N-(3-chlorobenzyl)piperazine
    • 1-(m-Chlorobenzyl)piperazine
    • MDL: MFCD02048053
    • Inchi: 1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
    • InChI Key: JTEQMTYOCBFLNH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CN1CCNCC1

Computed Properties

  • Exact Mass: 210.09200
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.129 g/mL at 25 °C
  • Boiling Point: 120-123 °C/1.5 mmHg(lit.)
    120-123 °C/1.5 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5582
  • PSA: 15.27000
  • LogP: 2.01190
  • Solubility: Not determined

1-(3-Chlorobenzyl)piperazine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 2735 8/PG 3
  • WGK Germany:2
  • Hazard Category Code: 22-34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Risk Phrases:R22

1-(3-Chlorobenzyl)piperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-Chlorobenzyl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:23145-91-7)1-(3-Chlorobenzyl)piperazine
Order Number:A816592
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):273.0
Email:sales@amadischem.com

1-(3-Chlorobenzyl)piperazine Related Literature

Additional information on 1-(3-Chlorobenzyl)piperazine

Introduction to 1-(3-Chlorobenzyl)piperazine (CAS No. 23145-91-7)

1-(3-Chlorobenzyl)piperazine, chemically designated as 1-(3-chlorobenzyl)piperazine, is a significant compound in the field of pharmaceutical research and development. With a CAS number of 23145-91-7, this molecule has garnered attention due to its versatile applications in medicinal chemistry. The compound belongs to the piperazine class, which is well-known for its role in the synthesis of various bioactive molecules. This introduction delves into the chemical properties, potential applications, and recent research findings associated with 1-(3-chlorobenzyl)piperazine.

The molecular structure of 1-(3-chlorobenzyl)piperazine consists of a piperazine ring linked to a 3-chlorobenzyl group. This structural configuration imparts unique chemical and pharmacological properties to the compound. The presence of the chloro substituent on the benzyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the piperazine moiety is known for its ability to modulate neurotransmitter systems, which has led to its exploration in the development of central nervous system (CNS) drugs.

In recent years, 1-(3-chlorobenzyl)piperazine has been studied for its potential role in the treatment of neurological disorders. Research has indicated that this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. Preliminary studies have suggested that derivatives of 1-(3-chlorobenzyl)piperazine could serve as leads for developing novel therapeutics targeting these pathways.

The compound's utility extends beyond CNS applications. In medicinal chemistry, 1-(3-chlorobenzyl)piperazine is often employed as a building block for more complex molecules. Its bifunctional nature allows for further modifications at both the piperazine and benzyl positions, enabling chemists to design targeted ligands for specific biological targets. This flexibility has made it a popular choice in drug discovery programs aimed at identifying new pharmacological entities.

Recent advancements in synthetic methodologies have further enhanced the accessibility of 1-(3-chlorobenzyl)piperazine. New catalytic approaches and green chemistry principles have been applied to optimize its synthesis, reducing environmental impact while improving yield and purity. These innovations have opened up new avenues for incorporating this compound into large-scale drug production processes.

The pharmacological profile of 1-(3-chlorobenzyl)piperazine continues to be an area of active investigation. Studies have explored its potential as an antipsychotic and antidepressant agent, leveraging its ability to modulate neurotransmitter activity. Additionally, research has examined its interactions with enzymes and transporters relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings highlight the compound's broad therapeutic potential and underscore the need for further clinical studies.

As our understanding of molecular mechanisms advances, so does the appreciation for compounds like 1-(3-chlorobenzyl)piperazine. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly assess the binding affinity and efficacy of this compound against various biological targets. Such tools are essential for translating laboratory findings into viable therapeutic options.

The safety profile of 1-(3-chlorobenzyl)piperazine is another critical aspect that has been scrutinized in recent studies. Toxicological assessments have been conducted to evaluate its acute and chronic effects on experimental models. These studies provide valuable insights into potential side effects and dosing considerations, which are essential for ensuring patient safety in future clinical applications.

In conclusion, 1-(3-chlorobenzyl)piperazine (CAS No. 23145-91-7) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it a versatile intermediate in drug synthesis, while its pharmacological properties suggest potential therapeutic benefits in treating neurological disorders. Ongoing research efforts continue to uncover new possibilities for this molecule, reinforcing its significance in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:23145-91-7)1-(3-Chlorobenzyl)piperazine
A816592
Purity:99%
Quantity:100g
Price ($):273.0
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